molecular formula C14H15ClN2O B11773808 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one

2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one

Cat. No.: B11773808
M. Wt: 262.73 g/mol
InChI Key: YEAHCXSLNWKTGG-UHFFFAOYSA-N
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Description

2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-isobutyl-6-phenylpyrimidine with a suitable nucleophile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving the addition of oxygen or removal of hydrogen.

    Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one could have various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Could be investigated for its potential therapeutic properties.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one would depend on its specific interactions with biological targets. It could act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-phenylpyrimidine: Similar structure but lacks the isobutyl group.

    3-Isobutyl-6-phenylpyrimidin-4(3H)-one: Similar but without the chlorine atom.

    6-Phenylpyrimidin-4(3H)-one: Lacks both the chlorine and isobutyl groups.

Uniqueness

2-Chloro-3-isobutyl-6-phenylpyrimidin-4(3H)-one is unique due to the presence of both the chlorine and isobutyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

2-chloro-3-(2-methylpropyl)-6-phenylpyrimidin-4-one

InChI

InChI=1S/C14H15ClN2O/c1-10(2)9-17-13(18)8-12(16-14(17)15)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3

InChI Key

YEAHCXSLNWKTGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C=C(N=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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